D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1
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Overview
Description
D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1: is a stable isotope-labelled compound. It is a derivative of glycine, specifically labelled with deuterium atoms at the 2, 3, 5, and 6 positions of the phenyl ring and at the alpha position of the glycine moiety. This compound is used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1 typically involves the introduction of deuterium atoms into the phenyl ring and the glycine moiety. The process may include:
Deuteration of Phenol: The phenol group is deuterated using deuterium oxide (D2O) or other deuterium sources under specific conditions.
Formation of Glycine Derivative: The deuterated phenol is then reacted with glycine or its derivatives to form the final compound
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions may target the carbonyl group in the glycine moiety.
Substitution: The phenyl ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3)
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the glycine derivative.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry:
- Used as a reference material in analytical chemistry for isotope ratio studies.
- Employed in the synthesis of other deuterated compounds .
Biology:
- Utilized in metabolic studies to trace biochemical pathways.
- Helps in understanding enzyme mechanisms and protein interactions .
Medicine:
- Investigated for its potential therapeutic applications.
- Used in drug development and pharmacokinetic studies .
Industry:
Mechanism of Action
The mechanism of action of D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide unique insights into reaction mechanisms and metabolic pathways by acting as tracers. This helps in understanding the dynamics of biochemical reactions and the role of specific enzymes .
Comparison with Similar Compounds
4-Hydroxy-D-phenylglycine: A non-deuterated analogue.
®-Alpha-Amino-4-hydroxyphenylacetic Acid: Another derivative of glycine
Uniqueness:
- The presence of deuterium atoms makes D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1 unique for isotope ratio studies and tracing biochemical pathways.
- It provides more accurate and detailed insights compared to non-deuterated analogues .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-deuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D,7D |
InChI Key |
LJCWONGJFPCTTL-UVAZDPDSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O |
Origin of Product |
United States |
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